molecular formula C22H39NO4 B593129 Prostaglandin F2alpha dimethyl amide CAS No. 68192-15-4

Prostaglandin F2alpha dimethyl amide

Cat. No. B593129
CAS RN: 68192-15-4
M. Wt: 381.557
InChI Key: QGAWKBHDDFBNMX-HRUISTIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prostaglandin F2alpha dimethyl amide is a derivative of Prostaglandin F2alpha . It was designed as a Prostaglandin antagonist for in vitro and in vivo studies . It is a weak FP receptor antagonist . In gerbil colon, Prostaglandin F2alpha dimethyl amide at a dose of 3.2 µg/ml inhibits the contractile effects of Prostaglandin F2alpha (at 6 ng/ml) by 60% .


Synthesis Analysis

The synthesis of Prostaglandin F2alpha and its derivatives has been achieved through a unified strategy guided by biocatalytic retrosynthesis . The synthesis involves 11-12 steps with 3.8-8.4% overall yields . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .


Molecular Structure Analysis

The molecular formula of Prostaglandin F2alpha dimethyl amide is C22H39NO4 . The average mass is 381.549 Da and the monoisotopic mass is 381.287903 Da .


Chemical Reactions Analysis

The synthesis of Prostaglandin F2alpha and its derivatives involves several key chemical reactions . These include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .


Physical And Chemical Properties Analysis

The molecular formula of Prostaglandin F2alpha dimethyl amide is C22H39NO4 . The average mass is 381.549 Da and the monoisotopic mass is 381.287903 Da .

Scientific Research Applications

Biosynthesis and Metabolism

  • Prostaglandin F2alpha dimethyl amide is formed through a biosynthetic pathway involving the oxidation of anandamide to an endoperoxide intermediate by cyclooxygenase 2 (COX-2), followed by reduction to prostamide F2alpha by prostaglandin F synthase. This process represents a new class of fatty acid amide compounds with potential biological activities (Wu Yang et al., 2005).

Ocular Applications

  • Prostamide F2alpha, related to prostaglandin F2alpha dimethyl amide, has been identified as a potent ocular hypotensive agent, indicating its therapeutic potential in conditions like glaucoma (R. Burk & D. Woodward, 2007).

Cellular Proliferation

  • Prostaglandin F2alpha has been observed to initiate DNA synthesis and cell proliferation in Swiss mouse 3T3 cell cultures, suggesting its role in cellular growth and regeneration processes (L. de Asúa, D. Clingan, & P. Rudland, 1975).

Renal Physiology

  • Studies have shown that prostaglandins, including prostaglandin F2alpha, are present in human urine and may originate from the kidney. This suggests their potential role in renal physiology and pathology (J. Frölich et al., 1975).

Reproductive Applications

  • Prostaglandin F2alpha has been used in veterinary science for the synchronization of estrus in buffalo cows, indicating its regulatory role in reproductive processes (W. L. Kumaratillake et al., 1977).

Interaction with Receptors

Role in Adipose Differentiation

  • Prostaglandin F2alpha and related FP receptor agonists have been identified as potent inhibitors of adipose differentiation in primary cultures of adipocyte precursors, suggesting their role in fat cell development and metabolic regulation (G. Serrero & N. Lepak, 1997).

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO4/c1-4-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23(2)3/h6,9,14-15,17-21,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t17-,18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAWKBHDDFBNMX-HRUISTIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)N(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostaglandin F2alpha dimethyl amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prostaglandin F2alpha dimethyl amide
Reactant of Route 2
Reactant of Route 2
Prostaglandin F2alpha dimethyl amide
Reactant of Route 3
Reactant of Route 3
Prostaglandin F2alpha dimethyl amide
Reactant of Route 4
Prostaglandin F2alpha dimethyl amide
Reactant of Route 5
Prostaglandin F2alpha dimethyl amide
Reactant of Route 6
Prostaglandin F2alpha dimethyl amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.